(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Descripción
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a hybrid heterocyclic molecule combining a benzodioxin scaffold with a substituted piperidine-pyrrole moiety linked via a methanone group. Such structural features are common in pharmacologically active compounds targeting central nervous system (CNS) receptors, kinases, or ion channels .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-9-8-14(19-20)13-6-10-21(11-7-13)18(22)17-12-23-15-4-2-3-5-16(15)24-17/h2-5,8-9,13,17H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGAMIMVMIDKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a dihydrobenzo[b][1,4]dioxin core fused with a piperidinyl group substituted by a pyrazol moiety. This unique structure may influence its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation and survival. For instance, compounds with similar structural motifs have been shown to inhibit kinases and other protein targets critical in cancer pathways.
Antitumor Activity
Recent research indicates that derivatives of this compound exhibit significant antitumor activity . For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is achieved through the modulation of mitochondrial membrane potential and the release of cytochrome c into the cytosol .
Case Studies and Research Findings
-
In vitro Studies :
- In a study assessing the efficacy of related compounds on human cancer cell lines, it was found that the dihydrobenzo[b][1,4]dioxin derivatives significantly reduced cell viability at micromolar concentrations .
- The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- In vivo Studies :
Synthetic Routes
The synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core : This can be synthesized through cyclization reactions starting from catechol derivatives.
- Introduction of Functional Groups : The pyrazol and piperidine groups are introduced via nucleophilic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Structural Features | Key Differences | Potential Targets | Physicochemical Properties (Hypothetical) | References |
|---|---|---|---|---|---|
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | Benzodioxin + methylpyrazole-piperidine-methanone | Reference compound | Kinases, GPCRs | MW: ~395 g/mol, LogP: ~2.8 (predicted) | – |
| (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone | Benzodioxin + piperazine-methanone | Piperazine replaces piperidine; lacks methylpyrazole | Serotonin/dopamine receptors | MW: ~317 g/mol, LogP: ~1.5 | |
| [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | Benzodioxin + quinazoline-piperazine-methanone | Quinazoline substituent; additional methoxy groups | EGFR kinase | MW: ~503 g/mol, LogP: ~3.2 | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Phenylpyrazole + dimethylphenyl-piperazine-methanone | Dimethylphenyl group; phenylpyrazole instead of methylpyrazole | 5-HT receptors | MW: ~389 g/mol, LogP: ~3.0 | |
| 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | Benzodioxin + oxadiazole-sulfanyl-piperidine-methanone | Oxadiazole-sulfanyl linker; methylpiperidine | Antibacterial targets | MW: ~441 g/mol, LogP: ~2.5 |
Key Findings from Comparative Analysis
Impact of Heterocyclic Substituents :
- The methylpyrazole group in the target compound enhances lipophilicity (predicted LogP ~2.8) compared to the piperazine analogue (LogP ~1.5) . This difference may improve blood-brain barrier penetration for CNS targets.
- The quinazoline substituent in introduces hydrogen-bonding sites (amine and methoxy groups), likely increasing affinity for kinase targets like EGFR.
Receptor Specificity: Piperidine-based analogues (e.g., target compound) are hypothesized to target GPCRs due to structural similarity to known GPCR ligands, while piperazine derivatives (e.g., ) are more commonly associated with serotonin/dopamine receptor modulation.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving condensation of substituted piperidines with benzodioxin-carboxylic acid derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
